
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile is an organic compound characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenylacetonitrile derivative, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted phenylacetonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile
- 2-(4-Amino-3-iodo-5-chlorophenyl)acetonitrile
- 2-(4-Amino-3-bromo-5-methylphenyl)acetonitrile
Uniqueness
2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile is unique due to the specific combination of amino, bromo, and chloro substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents with tailored properties.
Propiedades
Fórmula molecular |
C8H6BrClN2 |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
2-(4-amino-3-bromo-5-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrClN2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |
Clave InChI |
BPELDNGGERSFCI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)Br)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
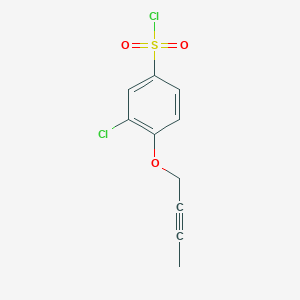
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
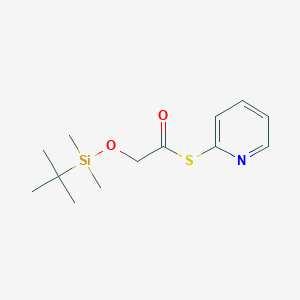
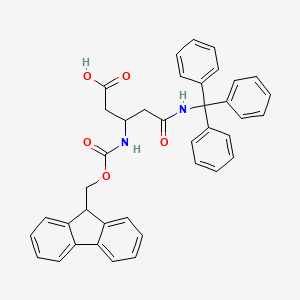

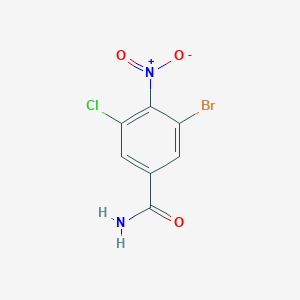
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
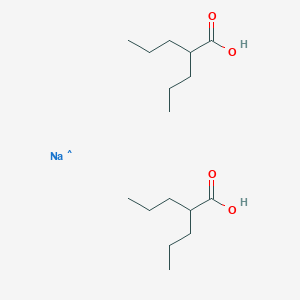


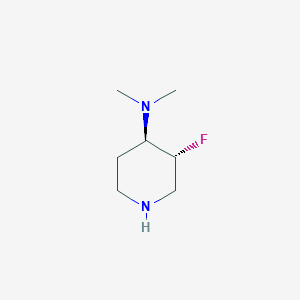
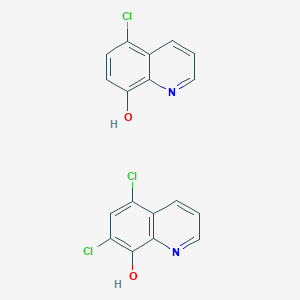
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
